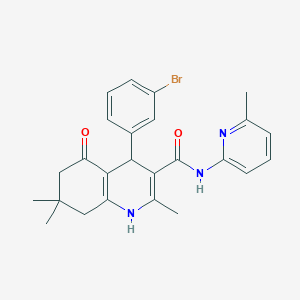![molecular formula C15H11ClN4S B11649284 2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- CAS No. 74323-81-2](/img/structure/B11649284.png)
2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- typically involves the reaction of 2-aminothiazole with 2-chlorobenzene diazonium chloride under acidic conditions. The reaction proceeds through an azo coupling mechanism, forming the azo linkage between the thiazole and the chlorophenyl group .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted thiazoles and phenyl derivatives.
Scientific Research Applications
2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and antiviral activities.
Industry: Used in the production of dyes, pigments, and biocides.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Thiazolamine, 5-chloro-: Similar structure but with a chlorine atom instead of the azo linkage.
2-Aminothiazole: Lacks the phenyl and chlorophenyl groups.
Thiazole: The parent compound without any substituents.
Uniqueness
2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl- is unique due to its azo linkage, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its antimicrobial and antifungal activities compared to other thiazole derivatives .
Properties
CAS No. |
74323-81-2 |
|---|---|
Molecular Formula |
C15H11ClN4S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11ClN4S/c16-11-8-4-5-9-12(11)19-20-14-13(18-15(17)21-14)10-6-2-1-3-7-10/h1-9H,(H2,17,18) |
InChI Key |
PCNJSARSIUDICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B11649218.png)
![ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11649220.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B11649221.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649225.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649226.png)
![2-({(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11649230.png)
![Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate](/img/structure/B11649233.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649241.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11649247.png)
![2-{[(1,3-Benzodioxol-5-ylmethyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11649255.png)
![2-[benzyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11649257.png)
![(4E)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11649262.png)
![Ethyl (2Z)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11649270.png)
